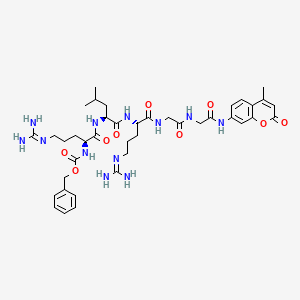
Z-Arg-Leu-Arg-Gly-Gly-AMC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Arg-Leu-Arg-Gly-Gly-AMC is a peptide substrate primarily used to study protease activity. It consists of a pentapeptide sequence linked to the fluorescent group 7-amino-4-methylcoumarin (AMC). The “Z” denotes the benzyloxycarbonyl (Z) protecting group, which is used to protect amino acids from nonspecific reactions . This compound is particularly significant in the study of SARS-CoV papain-like protease (PLpro), where the sequence RLRGG is the C-terminal sequence of ubiquitin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-Arg-Leu-Arg-Gly-Gly-AMC is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The benzyloxycarbonyl (Z) group is used to protect the amino acids during the synthesis . The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification process is also scaled up, employing industrial-grade HPLC systems .
Chemical Reactions Analysis
Types of Reactions
Z-Arg-Leu-Arg-Gly-Gly-AMC primarily undergoes hydrolysis reactions. When exposed to proteases, the peptide bond between the glycine and AMC is cleaved, releasing the fluorescent AMC .
Common Reagents and Conditions
Reagents: Proteases such as SARS-CoV PLpro.
Conditions: The reaction is typically carried out in a buffer solution containing HEPES (pH 7.4), Triton X-100, BSA, and DTT.
Major Products
The major product of the hydrolysis reaction is free AMC, which can be detected by its fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 450 nm .
Scientific Research Applications
Z-Arg-Leu-Arg-Gly-Gly-AMC is widely used in scientific research for the following applications:
Chemistry: Used as a substrate in enzymatic assays to study the activity of proteases.
Biology: Helps in understanding the role of proteases in various biological processes, including protein degradation and signal transduction.
Industry: Employed in high-throughput screening assays for the identification of protease inhibitors.
Mechanism of Action
Z-Arg-Leu-Arg-Gly-Gly-AMC exerts its effects by serving as a substrate for proteases. The protease cleaves the peptide bond, releasing AMC, which fluoresces. This fluorescence can be measured to assess the catalytic activity of the protease . The molecular target is the active site of the protease, and the pathway involves the hydrolysis of the peptide bond .
Comparison with Similar Compounds
Similar Compounds
Z-Leu-Arg-Gly-Gly-AMC: Another peptide substrate with a similar structure but different amino acid sequence.
Z-Gly-Gly-Arg-AMC: A substrate used in thrombin generation assays.
Uniqueness
Z-Arg-Leu-Arg-Gly-Gly-AMC is unique due to its specific sequence, which makes it a suitable substrate for SARS-CoV PLpro. Its ability to release a fluorescent product upon cleavage allows for easy detection and quantification of protease activity .
Properties
Molecular Formula |
C40H56N12O9 |
|---|---|
Molecular Weight |
848.9 g/mol |
IUPAC Name |
benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[2-[[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C40H56N12O9/c1-23(2)17-30(51-36(57)29(12-8-16-46-39(43)44)52-40(59)60-22-25-9-5-4-6-10-25)37(58)50-28(11-7-15-45-38(41)42)35(56)48-20-32(53)47-21-33(54)49-26-13-14-27-24(3)18-34(55)61-31(27)19-26/h4-6,9-10,13-14,18-19,23,28-30H,7-8,11-12,15-17,20-22H2,1-3H3,(H,47,53)(H,48,56)(H,49,54)(H,50,58)(H,51,57)(H,52,59)(H4,41,42,45)(H4,43,44,46)/t28-,29-,30-/m0/s1 |
InChI Key |
BOVMHLIAYDDKAY-DTXPUJKBSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dodecasodium;8-[[3-[[3,5-bis[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B15138170.png)
![2-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]-1,1,3-trimethylbenzo[e]indol-3-ium;iodide](/img/structure/B15138179.png)
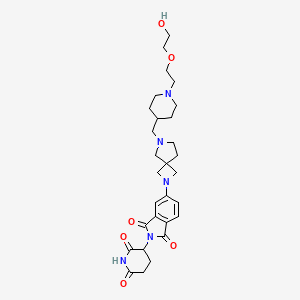

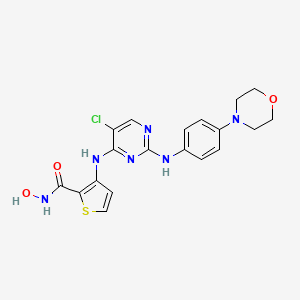
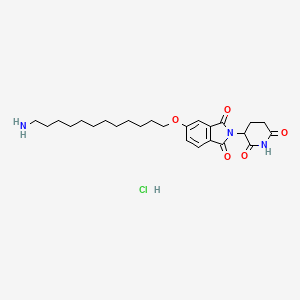
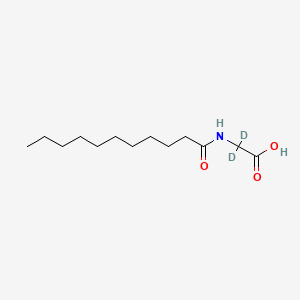
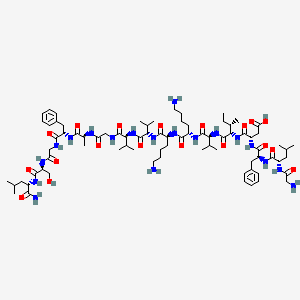

![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-{(1S)-1-[4-(trifluoromethyl)phenyl]butyl}-1H-benzimidazole-7-carboxamide](/img/structure/B15138232.png)
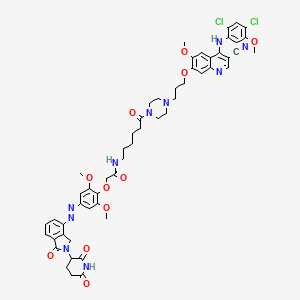
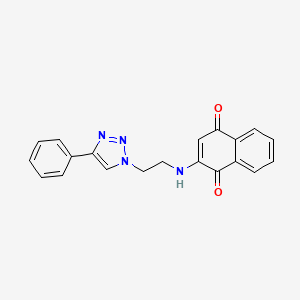
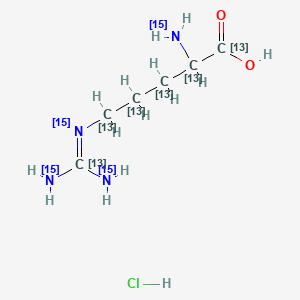
![(2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid](/img/structure/B15138264.png)
